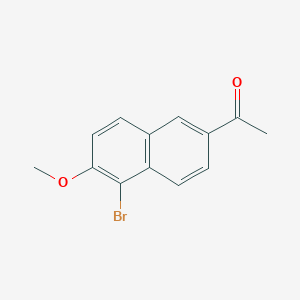
2-Acetyl-5-bromo-6-methoxynaphthalene
概述
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-bromo-6-methoxynaphthalene typically involves the bromination and acetylation of 6-methoxynaphthalene. One common method includes the bromination of 6-methoxynaphthalene using bromine in the presence of a catalyst, followed by acetylation with acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes .
化学反应分析
Types of Reactions
2-Acetyl-5-bromo-6-methoxynaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Substitution: Products include various substituted naphthalenes.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
科学研究应用
2-Acetyl-5-bromo-6-methoxynaphthalene is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is utilized in proteomics research to study protein interactions.
Industry: It is used in the production of specialty chemicals.
作用机制
The mechanism of action for 2-Acetyl-5-bromo-6-methoxynaphthalene involves its interaction with specific molecular targets. The bromine atom and the acetyl group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but lacks the acetyl group.
6-Methoxy-2-acetonaphthone: Similar but with different substitution patterns.
Uniqueness
2-Acetyl-5-bromo-6-methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
1-(5-bromo-6-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-8(15)9-3-5-11-10(7-9)4-6-12(16-2)13(11)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDYYAXVVDTNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347496 | |
| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84167-74-8 | |
| Record name | 1-(5-Bromo-6-methoxynaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Acetyl-5-bromo-6-methoxynaphthalene in the synthesis of 5,6-Dimethoxynaphthalene-2-carboxylic acid?
A1: this compound serves as a crucial intermediate in the synthesis of 5,6-Dimethoxynaphthalene-2-carboxylic acid []. The synthesis involves a multi-step process where this compound is first converted to 5-bromo-6-methoxynaphthalene-2-carboxylic acid through a haloform reaction. This acid is then subjected to esterification, methoxylation, and finally de-esterification to yield the target compound, 5,6-Dimethoxynaphthalene-2-carboxylic acid.
Q2: Does the research article discuss the antibacterial activity of this compound?
A2: No, the research article focuses on the antibacterial activity of 5-bromo-6-methoxynaphthalene-2-carboxylic acid and 5,6-dimethoxynaphthalene-2-carboxylic acid. It does not mention any antibacterial activity associated with this compound [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
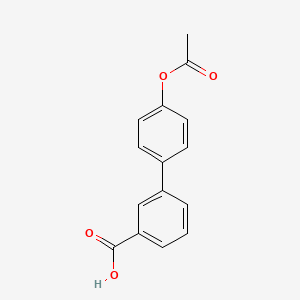

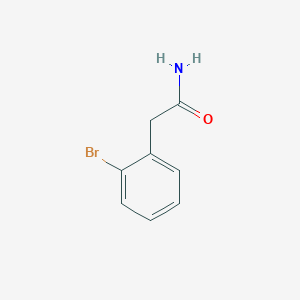
![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)
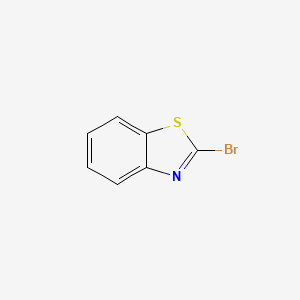
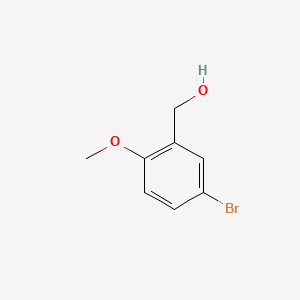
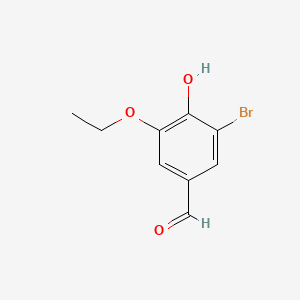
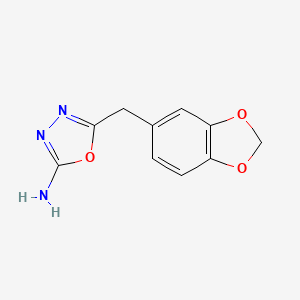
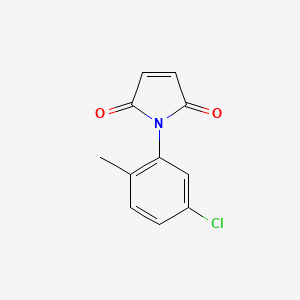
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)
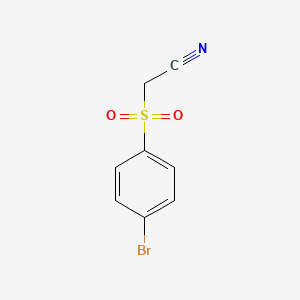

![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)

